1,3-Dimethyl-1,3,5-triazinan-2-one

描述

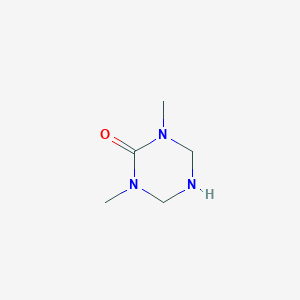

1,3-Dimethyl-1,3,5-triazinan-2-one is an organic compound with the molecular formula C5H11N3O. It belongs to the class of triazines, which are heterocyclic compounds containing three nitrogen atoms in a six-membered ring.

作用机制

Target of Action

1,3-Dimethyl-1,3,5-triazinan-2-one (DM1T) is a member of the triazine family of compounds. It primarily targets ultraviolet rays (UVR), acting as an absorber . The compound’s role is to protect against the damaging effects of UV light, which is an important factor causing skin aging, eye disease, and photodegradation to some organic substances such as polymers and colorants .

Mode of Action

DM1T absorbs UV light, thereby preventing damage . The exceptional photostability mechanism of such ultraviolet rays absorber compounds was studied and confirmed as principally banked upon their ability to undergo excited-state deactivation via an ultrafast excited-state proton transfer (ESIPT) . The intramolecular hydrogen bond (IMHB) of 1,3,5-triazines compounds is the basis for the excited state proton transfer .

Biochemical Pathways

The biochemical pathways affected by DM1T primarily involve the absorption of UV light. The compound’s interaction with UV light leads to its excited state, followed by a rapid proton transfer that results in the deactivation of the excited state . This process prevents the UV light from causing damage to organic materials, such as polymers and colorants .

Result of Action

The primary result of DM1T’s action is the prevention of damage caused by UV light. By absorbing UV light and undergoing a rapid proton transfer, DM1T is able to deactivate its excited state, thereby preventing the UV light from causing photo-induced damage to organic materials .

Action Environment

The action of DM1T can be influenced by environmental factors such as the intensity of UV light and the presence of other compounds that may interact with DM1T. For example, the compound’s UV absorption properties were tested and found to be in good agreement with predicted data using the Time-dependent density functional theory (TD-DFT) . This suggests that DM1T’s effectiveness as a UV absorber may vary depending on the specific environmental conditions.

准备方法

Synthetic Routes and Reaction Conditions: 1,3-Dimethyl-1,3,5-triazinan-2-one can be synthesized through the trimerization of certain nitriles such as cyanogen chloride or cyanamide . Another method involves the condensation of various amines with formaldehyde in the presence of a base like triethylamine . The reaction typically takes place in methanol and requires stirring at room temperature for 24 hours .

Industrial Production Methods: Industrial production of this compound often involves the use of cyanuric chloride as a starting material. The chloride ions in cyanuric chloride are replaced with different nucleophiles, such as amines, to produce various triazine derivatives .

化学反应分析

Types of Reactions: 1,3-Dimethyl-1,3,5-triazinan-2-one undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions typically involve nucleophiles like amines, alcohols, or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted triazines .

科学研究应用

Chemistry

DM1T serves as a vital building block in organic synthesis. It is utilized in:

- Synthesis of Complex Molecules: DM1T's structure allows it to participate in various chemical reactions, making it a useful precursor for synthesizing more complex organic compounds .

- Reagents in Organic Reactions: It acts as an equivalent to hydrogen cyanide (HCN), facilitating reactions such as the Gattermann reaction for attaching formyl groups to aromatic substrates .

Medicine

The compound has garnered interest in pharmaceutical research due to its potential biological activities:

- Antimicrobial and Anticancer Properties: Various derivatives of triazine compounds have shown promising results against bacteria, fungi, and cancer cells. For instance, DM1T derivatives have been studied for their anti-HIV and anticancer activities .

- Drug Development: DM1T is being explored for its role in drug synthesis and as a pharmacological agent. Its ability to modify therapeutic activities through hybridization with other pharmacophores may enhance drug efficacy and overcome resistance issues .

Industrial Applications

DM1T finds utility in several industrial sectors:

- Polymer Chemistry: It is used as a photostabilizer in polymers to enhance UV resistance .

- Agricultural Chemicals: The compound's derivatives are employed in the synthesis of herbicides and pesticides due to their effectiveness against various pests .

- Dyes and Surface Active Agents: Triazine derivatives are integral in producing reactive dyes that bond covalently with cellulosic materials .

Comparative Analysis of Related Compounds

| Compound Name | Structure Type | Applications |

|---|---|---|

| 1,3,5-Triazine | Heterocyclic Aromatic | Used in herbicides and as a reagent in synthesis |

| 1,3,5-Trinitro-1,3,5-triazinan-2-one | Explosive Derivative | Known for explosive properties |

| Melamine (1,3,5-triazine-2,4,6-triamine) | Industrial Chemical | Used in plastics and resins |

Case Studies

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of DM1T derivatives against human lung cancer cell lines. The results indicated significant antiproliferative activity with selectivity towards cancerous cells while sparing normal cells .

Case Study 2: Photostabilization

Research on the photostabilizing effects of DM1T in polymer matrices showed that it effectively absorbs UV radiation, thereby preventing degradation of the polymer over time. This application is crucial for extending the lifespan of materials used in outdoor environments.

相似化合物的比较

1,3,5-Triazine: A parent compound with three nitrogen atoms in a six-membered ring.

1,3,5-Trinitro-1,3,5-triazinan-2-one: A derivative with three nitro groups, known for its explosive properties.

1,3,5-Triazine-2,4,6-triamine (Melamine): A widely used compound in the production of plastics and resins.

Uniqueness: 1,3-Dimethyl-1,3,5-triazinan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

生物活性

1,3-Dimethyl-1,3,5-triazinan-2-one is a heterocyclic compound belonging to the triazine family, which has garnered attention for its diverse biological activities. This article delves into the compound's synthesis, biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Synthesis and Structure

The synthesis of this compound involves various chemical methodologies that allow for modifications to enhance its biological activity. The compound features a triazine core, which is known for its versatility in medicinal chemistry. Recent studies have explored the synthesis of derivatives that include different substituents to improve efficacy against specific biological targets .

Biological Activities

-

Anticancer Activity :

- Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, derivatives of triazine compounds have shown dose-dependent cytotoxicity in human colon cancer cell lines DLD-1 and HT-29. These compounds induce apoptosis through the attenuation of intracellular signaling pathways .

- A comparative study highlighted that certain derivatives demonstrated potent activity against human blood cancer cell lines by inducing apoptotic cell death and arresting cells in the G2/M phase of the cell cycle .

-

Antimicrobial Activity :

- The compound has also been reported to possess promising antimicrobial properties. It exhibits activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent.

- Mechanism of Action :

Case Study 1: Anticancer Efficacy

A study conducted on a series of 1,3,5-triazine derivatives revealed that compounds with multiple alkylating substituents exhibited enhanced anticancer activity. Specifically, one derivative was found to induce apoptosis in glioma cell lines (LN-18 and LN-229) with significant cytotoxicity observed in a time- and dose-dependent manner .

Case Study 2: Antimicrobial Properties

In another study focusing on antimicrobial efficacy, this compound was tested against various pathogens. Results indicated a notable reduction in bacterial viability at specific concentrations, suggesting its potential as a therapeutic agent against infections.

Research Findings Summary

属性

IUPAC Name |

1,3-dimethyl-1,3,5-triazinan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3O/c1-7-3-6-4-8(2)5(7)9/h6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVHYECHFPMHRKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CNCN(C1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。